molecular formula C₁₉H₁₄ClNO₂S B1144884 Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate CAS No. 1544636-74-9

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate

Cat. No.: B1144884
CAS No.: 1544636-74-9
M. Wt: 355.84
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Description

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate is a synthetic carbamate derivative characterized by a carbamate group (-O-CO-NR2) attached to a phenyl ring substituted with a thioether-linked 4-chlorophenyl moiety. This compound belongs to a class of O-aromatic carbamates studied for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative disease therapeutics . Its structure combines aromaticity, chloro-substitution, and a sulfur atom, which may influence binding affinity and selectivity toward cholinesterases.

Properties

IUPAC Name

phenyl N-[2-(4-chlorophenyl)sulfanylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2S/c20-14-10-12-16(13-11-14)24-18-9-5-4-8-17(18)21-19(22)23-15-6-2-1-3-7-15/h1-13H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIQYOISZYSUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate typically involves the reaction of 2-((4-chlorophenyl)thio)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Medicinal Chemistry Applications

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate has been investigated for its pharmacological properties, particularly in the context of pain management and neuroprotection.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds, suggesting that phenyl carbamates may exhibit similar effects. For instance, compounds with structural similarities have shown efficacy against drug-resistant epilepsy models, indicating that this compound might also possess anticonvulsant properties .

Analgesic Properties

Research indicates that derivatives of phenyl carbamates can significantly alleviate pain responses in various animal models. The mechanism involves modulation of pain pathways, potentially making this compound a candidate for developing new analgesics .

Neuroprotective Effects

Compounds structurally related to this compound have demonstrated protective effects against neurodegenerative conditions by inhibiting amyloid beta aggregation and reducing oxidative stress in neuronal cells . This suggests potential applications in treating conditions like Alzheimer's disease.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the phenyl and thio groups can significantly enhance the affinity and selectivity for biological targets, which is essential for increasing therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Case Study 1: Antinociceptive Activity
    In vivo studies demonstrated that administration of related carbamate compounds resulted in significant reductions in nociceptive responses in mice subjected to formalin-induced pain models. The results indicated a dose-dependent response, highlighting the potential use of these compounds in pain management therapies .
  • Case Study 2: Neuroprotection Against Amyloid Beta
    A study investigating the effects of similar compounds on astrocytes revealed moderate protective activity against amyloid beta-induced toxicity. This suggests that this compound may be beneficial in neurodegenerative disease contexts .

Data Table: Summary of Relevant Studies

Study ReferenceCompound TestedKey FindingsApplication Area
Phenyl derivativesSignificant anticonvulsant and analgesic activitiesPain management
Structural analoguesEnhanced affinity for DATNeuropharmacology
Similar carbamatesNeuroprotective effects against amyloid beta toxicityNeurodegenerative diseases

Mechanism of Action

The mechanism of action of Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The inhibitory efficacy, selectivity, and physicochemical properties of Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate can be contextualized through comparisons with analogous carbamates and thiocarbamates described in recent studies. Key compounds and their characteristics are outlined below:

Structural Analogs and Substituent Effects
  • O-{4-Chloro-2-[(4-Chlorophenyl)carbamoyl]phenyl} Dimethylcarbamothioate

    • Structure : Features a thiocarbamate group (-S-CO-NR2) and a 4-chlorophenylcarbamoyl substituent.
    • Activity : Most potent AChE inhibitor in its series (IC50 = 38.98 µM) .
    • Key Feature : The thiocarbamate group and dual chloro-substitution enhance interactions with AChE’s peripheral anionic site.
  • 2-(Phenylcarbamoyl)phenyl Diphenylcarbamate

    • Structure : Diphenylcarbamate with a phenylcarbamoyl group.
    • Activity : Most potent BChE inhibitor (IC50 = 1.60 µM), demonstrating high selectivity for BChE over AChE .
    • Key Feature : N,N-diphenyl substitution increases aromatic interactions, improving BChE affinity.
  • Phenyl N-(4-Chlorophenyl)carbamate Structure: Simpler carbamate lacking the thioether group. Activity: Limited enzymatic data provided, but chloro-substitution is associated with moderate cholinesterase inhibition in related compounds .
  • 4-Chloro-2-{[(3,4-Dichlorophenyl)amino]carbonyl}phenyl Alkylcarbamates Structure: Dichlorophenyl-substituted carbamates. Lipophilicity: Higher log k values (HPLC-derived) compared to mono-chloro analogs, suggesting improved membrane permeability .
Inhibitory Activity and Selectivity

The table below summarizes critical data for comparable compounds:

Compound Name IC50 AChE (µM) IC50 BChE (µM) Selectivity (BChE/AChE) Key Structural Features Reference
O-{4-Chloro-2-[(4-Cl-Ph)carbamoyl]phenyl} dimethylcarbamothioate 38.98 311.0 0.13 Thiocarbamate, dual Cl, dimethyl
2-(Phenylcarbamoyl)phenyl diphenylcarbamate 311.0 1.60 194.4 Diphenylcarbamate, phenylcarbamoyl
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 43.7 18.9 0.43 Trifluoromethyl, hydroxyl
Rivastigmine (reference drug) 49.6 64.8 1.31 Carbamate, tertiary amine

Key Observations :

  • Thioether vs. Thiocarbamate : The thioether group in this compound may confer distinct binding kinetics compared to thiocarbamates, which exhibit stronger AChE inhibition due to sulfur’s electronegativity .
  • Chloro-Substitution: Mono- or dichloro-substituted aromatic rings improve inhibition, likely through hydrophobic interactions and halogen bonding .
  • N,N-Diphenyl Substitution : Enhances BChE selectivity via π-π stacking at the enzyme’s peripheral site .
Cytotoxicity and Selectivity Index

Compounds with mild cytotoxicity (e.g., HepG2 cell viability >80% at 10 µM) and high selectivity indexes (SI = IC50(non-target)/IC50(target)) are prioritized for therapeutic development. For example:

  • 2-(Phenylcarbamoyl)phenyl diphenylcarbamate has SI >100 for BChE, making it a candidate for Alzheimer’s disease .
Molecular Docking Insights

Docking studies reveal that aromatic carbamates with bulky substituents (e.g., diphenyl or chloro-phenyl groups) occupy the peripheral anionic site of AChE and the gorge entrance of BChE, inhibiting substrate access . The thioether linkage in this compound may facilitate additional van der Waals interactions, though this requires validation.

Biological Activity

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its synthesis, biological evaluation, and implications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by a phenyl group linked to a thioether moiety and a carbamate functional group. The synthesis typically involves the reaction of phenolic compounds with isocyanates, leading to the formation of carbamates. The presence of the 4-chlorophenyl thioether enhances its lipophilicity and may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, derivatives of thiourea compounds have shown efficacy against various bacterial strains including E. faecalis and P. aeruginosa . While specific data on this compound is limited, its structural analogs indicate potential effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Research on similar carbamate derivatives has demonstrated significant cytotoxicity against cancer cell lines, with IC50 values ranging from 3 to 20 µM . Such findings warrant further investigation into the specific mechanisms by which this compound may inhibit tumor growth.
  • Antichlamydial Activity : Although not directly studied for Chlamydia trachomatis, related compounds have shown activity against this pathogen, suggesting that this compound could also exhibit similar effects .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntibacterialPotential activity against E. faecalis, P. aeruginosa based on analogs
AnticancerCytotoxicity observed in related compounds with IC50 values from 3 to 20 µM
AntichlamydialIndirect evidence from similar compounds suggests potential efficacy

Detailed Findings

  • Antibacterial Studies : A study on thiourea derivatives demonstrated that structural modifications can enhance antibacterial properties. The incorporation of electron-withdrawing groups like chlorine has been linked to increased potency .
  • Anticancer Mechanisms : Research indicates that carbamate derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and altering signaling pathways . For example, studies have shown that certain derivatives lead to increased LDH enzyme activity, indicating cell damage and potential therapeutic effects against breast cancer cell lines .
  • Toxicity Assessments : Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments indicate low toxicity levels in human cell lines, but comprehensive studies are needed to establish safety margins .

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